Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
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Overview
Description
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-methylquinoline in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-chlorophenyl)-: This compound has a similar structure but lacks the quinoline ring, making it less complex and with different chemical properties.
Ethanone, 1-(2,4-dichlorophenyl)-: This compound has two chlorine atoms on the phenyl ring, which can lead to different reactivity and applications.
Uniqueness
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
729569-97-5 |
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Molecular Formula |
C18H13Cl2NO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3 |
InChI Key |
ZZEOLDYINYSEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C |
Origin of Product |
United States |
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